

Application Notes and Protocols for EBI-2511 in In Vivo Mouse Models

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Compound of Interest

Compound Name: EBI-2511

Cat. No.: B607256

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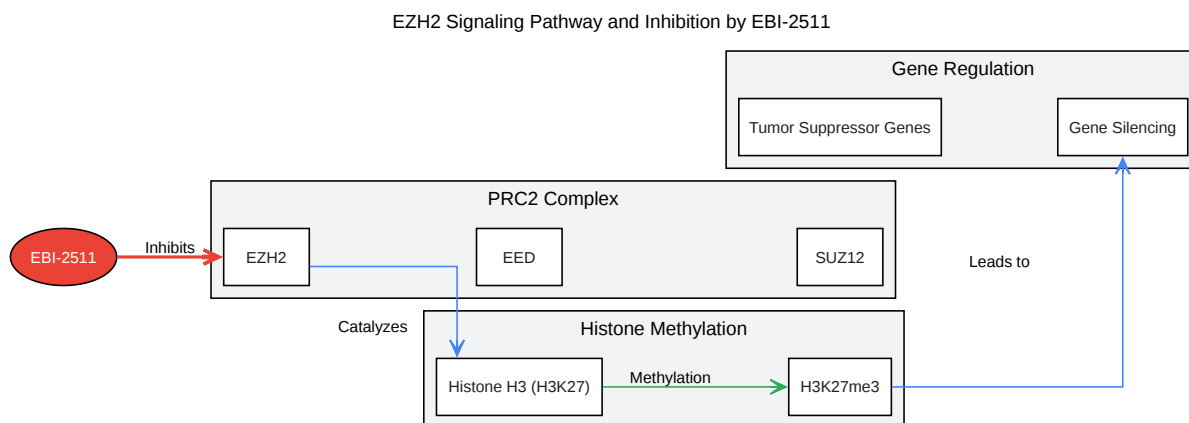
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **EBI-2511**, a potent and orally active EZH2 inhibitor, in mouse models. The following protocols and data have been compiled from preclinical studies to guide researchers in designing their own experiments for evaluating the efficacy of **EBI-2511** in various cancer models.

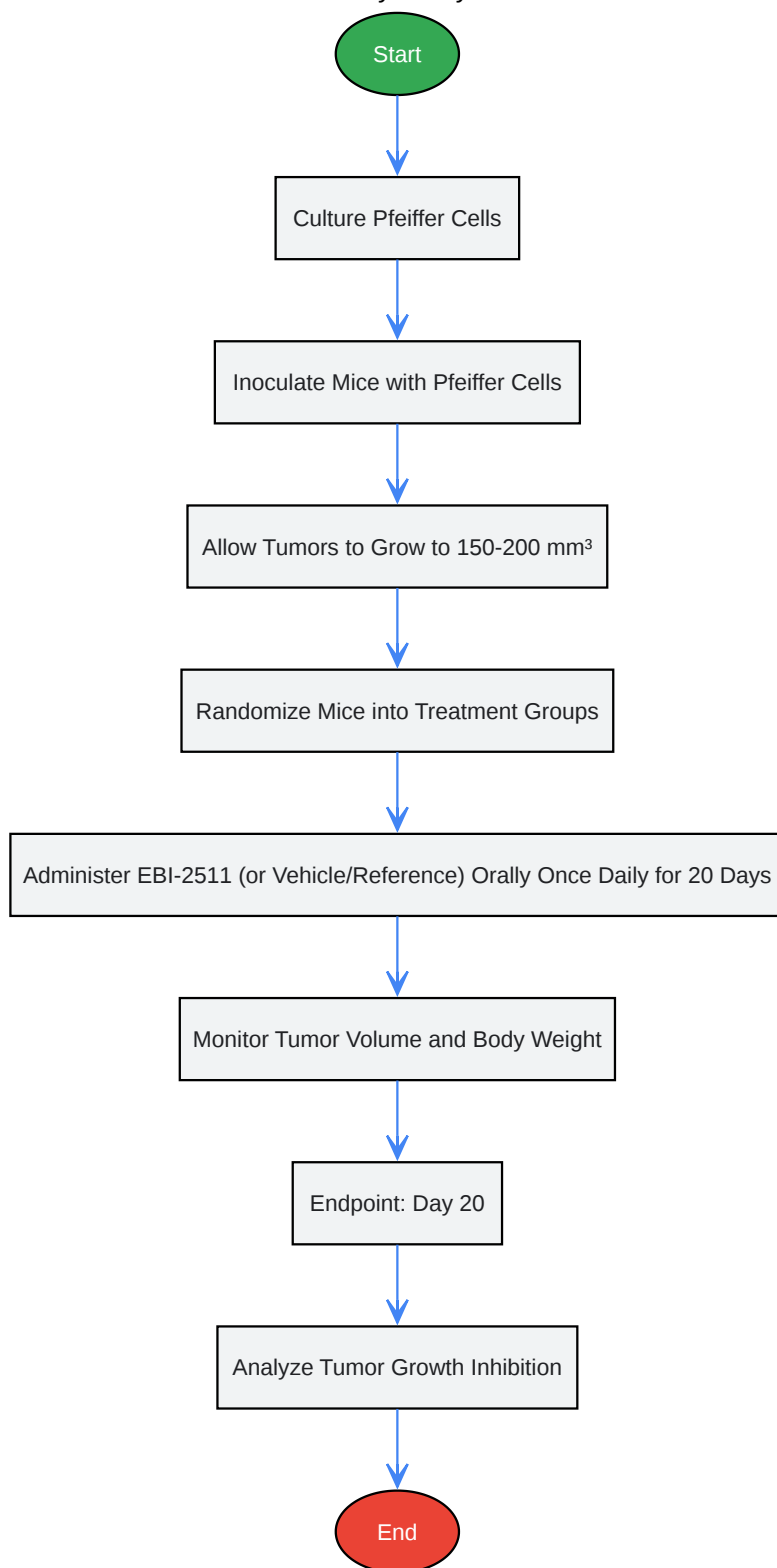
Mechanism of Action

EBI-2511 is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, including tumor suppressor genes. In various cancers, such as non-Hodgkin's lymphoma, overexpression or activating mutations of EZH2 are common.[1] **EBI-2511** inhibits the enzymatic activity of EZH2, leading to a decrease in H3K27me3 levels and subsequent reactivation of tumor suppressor gene expression, ultimately inhibiting cancer cell proliferation. [1][3]

Below is a diagram illustrating the signaling pathway of EZH2 and the inhibitory action of **EBI-2511**.



In Vivo Efficacy Study Workflow

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References

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